molecular formula C20H19ClFN3O2S B5239616 N-(4-chlorophenyl)-2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B5239616
M. Wt: 419.9 g/mol
InChI Key: ADNCJFZRXGOLCZ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a fluorobenzyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring This can be achieved through the reaction of ethyl isothiocyanate with an appropriate amine, followed by cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated precursors and strong bases or acids are typically employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: This compound shares the chlorophenyl group but has a different substituent on the benzene ring.

    1-chloro-4-ethynylbenzene: Similar in having a chlorophenyl group but differs significantly in structure and properties.

Uniqueness

N-(4-chlorophenyl)-2-[1-ethyl-3-(4-fluorobenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is unique due to its combination of functional groups and the presence of both chlorophenyl and fluorobenzyl moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2S/c1-2-24-19(27)17(11-18(26)23-16-9-5-14(21)6-10-16)25(20(24)28)12-13-3-7-15(22)8-4-13/h3-10,17H,2,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNCJFZRXGOLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(N(C1=S)CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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